
Pelrinone hydrochloride
Descripción general
Descripción
Pelrinone hydrochloride is a phosphodiesterase (PDE) inhibitor with antithrombotic activities. This compound has been shown to be a deterrant of platelet aggregation and white thrombus formation.
Actividad Biológica
Pelrinone hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of cardiovascular health. This article delves into its mechanisms of action, pharmacokinetics, clinical studies, and potential therapeutic applications.
This compound functions primarily as a mineralocorticoid receptor antagonist . This class of drugs inhibits the action of aldosterone, a hormone that regulates sodium and potassium levels in the body, thereby influencing blood pressure and fluid balance. By blocking aldosterone's effects, Pelrinone can lead to increased renal excretion of sodium and water, which helps reduce blood pressure.
Key Mechanisms:
- Aldosterone Receptor Blockade : Pelrinone selectively binds to mineralocorticoid receptors, preventing aldosterone from exerting its effects on target tissues such as the kidneys and cardiovascular system .
- Renin-Angiotensin-Aldosterone System (RAAS) Modulation : Inhibition of aldosterone leads to increased plasma renin activity and serum aldosterone levels, yet these do not counteract the drug's antihypertensive effects .
Pharmacokinetics
Understanding the pharmacokinetics of Pelrinone is crucial for its clinical application. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Absorption | Bioavailability not fully determined |
Volume of Distribution | 43 to 90 L |
Protein Binding | Approximately 50% |
Metabolism | Primarily via CYP3A4 |
Half-Life | 4-6 hours |
Clearance | 10 L/hr (apparent plasma clearance) |
Clinical Studies
Numerous clinical trials have assessed the efficacy and safety of this compound in various patient populations. Notable studies include:
- Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS) : This trial demonstrated that Pelrinone significantly reduced total mortality by 15% and cardiovascular mortality by 17% in patients with left ventricular systolic dysfunction after acute myocardial infarction .
- Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure (EMPHASIS-HF) : This study found that Pelrinone reduced hospitalization rates and improved survival in patients with mild symptoms of chronic systolic heart failure .
Case Studies
- Diabetic Patients with Heart Failure : A retrospective analysis within the EPHESUS trial highlighted that Pelrinone treatment reduced the risk of cardiovascular events by 17% among diabetic patients with signs of congestive heart failure following myocardial infarction. This subgroup analysis emphasized the drug's potential benefits in a high-risk population .
- Hepatoprotective Effects : Preclinical studies have indicated that Pelrinone may possess hepatoprotective properties. In animal models treated with carbon tetrachloride (CCl4), Pelrinone administration resulted in significant reductions in liver enzyme levels (ALT, AST) and oxidative stress markers, suggesting a protective effect against liver damage .
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Pelrinone functions by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues. This mechanism enhances cardiac contractility and promotes vasodilation, thereby improving cardiac output and reducing vascular resistance .
Clinical Applications
- Heart Failure Treatment : Pelrinone has been investigated for its efficacy in managing acute and chronic heart failure. It is particularly useful in patients who do not respond adequately to conventional therapies such as diuretics or angiotensin-converting enzyme inhibitors .
- Perioperative Cardiac Support : The compound is utilized in the perioperative setting, especially during high-risk cardiac surgeries, to maintain hemodynamic stability and support myocardial function .
- Pulmonary Hypertension : Pelrinone has shown promise in treating pulmonary hypertension, offering benefits similar to those of other vasodilators but with a distinct pharmacological profile .
Comparative Studies
Pelrinone shares similarities with other cardiotonic agents like milrinone and amrinone, but it exhibits unique properties that may confer advantages in specific clinical scenarios:
Compound | Mechanism of Action | Clinical Use | Unique Features |
---|---|---|---|
Pelrinone | Phosphodiesterase III inhibitor | Heart failure, pulmonary hypertension | Distinct pharmacokinetic profile |
Milrinone | Phosphodiesterase III inhibitor | Severe heart failure | More commonly used in acute settings |
Amrinone | Phosphodiesterase III inhibitor | Heart failure | Different chemical structure |
Case Studies
- Efficacy in Heart Failure : A clinical trial involving patients with severe heart failure demonstrated that pelrinone significantly improved cardiac output compared to placebo, particularly in those with reduced ejection fraction . The study highlighted the compound's role in enhancing hemodynamic parameters without causing significant adverse effects.
- Safety Profile : In a cohort study assessing the safety of pelrinone during cardiac surgery, it was found that the drug was well-tolerated, with a low incidence of ventricular arrhythmias compared to historical controls receiving alternative therapies .
- Pediatric Applications : Research indicates that pelrinone can be beneficial in pediatric patients experiencing low output states following cardiac surgery. Its use has been associated with improved outcomes and reduced hospital stays for these vulnerable populations .
Propiedades
Número CAS |
89232-84-8 |
---|---|
Fórmula molecular |
C12H12ClN5O |
Peso molecular |
277.71 g/mol |
Nombre IUPAC |
2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N5O.ClH/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9;/h2-4,6H,7H2,1H3,(H2,15,16,17,18);1H |
Clave InChI |
AVVVYDOYYJBULZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl |
SMILES isomérico |
CC1=NC(=O)C(=C(N1)NCC2=CN=CC=C2)C#N.Cl |
SMILES canónico |
CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pelrinone hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.